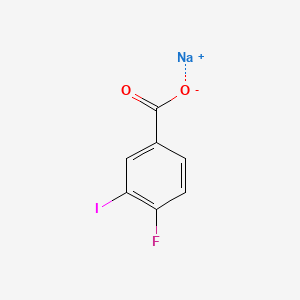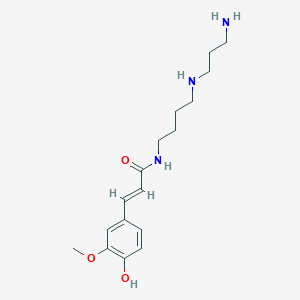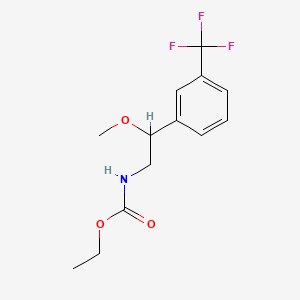
4-(3-Chlorobenzylcarbamoyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorobenzylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C14H13BClNO3. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzylcarbamoyl)phenylboronic acid typically involves the reaction of 4-aminophenylboronic acid with 3-chlorobenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
4-(3-Chlorobenzylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using Suzuki-Miyaura conditions.
Major Products Formed
Oxidation: Formation of corresponding boronic esters or acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted phenylboronic acids.
科学的研究の応用
4-(3-Chlorobenzylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of 4-(3-Chlorobenzylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property makes it useful in the design of enzyme inhibitors and as a tool in biochemical assays. The compound targets specific molecular pathways by interacting with active sites of enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-(3-Butenylsulfonyl)phenylboronic acid
Uniqueness
4-(3-Chlorobenzylcarbamoyl)phenylboronic acid is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diol-containing molecules sets it apart from other boronic acids, making it particularly valuable in biochemical and medicinal research .
特性
分子式 |
C14H13BClNO3 |
|---|---|
分子量 |
289.52 g/mol |
IUPAC名 |
[4-[(3-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c16-13-3-1-2-10(8-13)9-17-14(18)11-4-6-12(7-5-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
InChIキー |
ZMRLSURPJWXKAO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)


![4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate](/img/structure/B13414405.png)






![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
